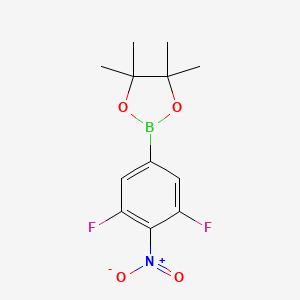

2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative characterized by its unique structure, which includes a difluoro-nitrophenyl group attached to a tetramethyl-dioxaborolane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Boronic Acid Formation: The starting material, 3,5-difluoro-4-nitrobenzene, undergoes a reaction with a boronic acid derivative under specific conditions to form the boronic ester intermediate.

Tetramethylation: The boronic ester intermediate is then subjected to a tetramethylation reaction using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Palladium catalysts and bases such as sodium carbonate are often used in Suzuki-Miyaura reactions.

Major Products Formed:

Oxidation Products: Nitroso derivatives and nitrate esters.

Reduction Products: Amines and their derivatives.

Substitution Products: Biaryl compounds formed through cross-coupling reactions.

Aplicaciones Científicas De Investigación

This compound has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds.

Biology: It can be employed in the development of fluorescent probes and imaging agents.

Medicine: Its derivatives are explored for potential therapeutic applications, such as anticancer agents.

Industry: It is utilized in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism by which 2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its participation in chemical reactions as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various organic transformations. The difluoro-nitrophenyl group can influence the electronic properties of the compound, affecting its reactivity and selectivity in reactions.

Comparación Con Compuestos Similares

Boronic Acids: Other boronic acids with different substituents on the aromatic ring.

Nitrophenyl Derivatives: Compounds with nitro groups on different positions of the phenyl ring.

Fluoro-Substituted Compounds: Compounds with fluorine atoms on the aromatic ring.

Uniqueness: 2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of difluoro and nitro groups on the phenyl ring, which can significantly influence its chemical behavior and reactivity compared to other similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists and researchers alike.

Actividad Biológica

The compound 2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has gained attention for its potential biological activities. This article reviews the biological properties of this compound based on recent research findings and case studies.

- Molecular Formula : C₁₂H₁₅B F₂N O₄

- Molecular Weight : 267.06 g/mol

- CAS Number : 1218791-09-3

The structure of the compound features a boron atom coordinated to two oxygen atoms in a cyclic dioxaborolane framework and a nitrophenyl substituent that contributes to its biological activity.

Research indicates that dioxaborolanes can interact with biological systems through various mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that they can influence ROS levels in cells, potentially leading to apoptosis in cancer cells.

- Targeting Nitric Oxide Synthases (NOS) : Certain derivatives have shown efficacy in inhibiting different NOS isozymes, which are crucial in various physiological processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against these cell lines, indicating significant cytotoxicity.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects:

- Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro.

- Case Study : A study demonstrated that treatment with this compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 40% .

Case Studies

- Study on Breast Cancer Cells : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers.

- Inflammation Model : In vivo studies using mice showed that administration of the compound significantly reduced paw swelling in a carrageenan-induced inflammation model.

Propiedades

IUPAC Name |

2-(3,5-difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(16(17)18)9(15)6-7/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEFYYDQOMVAPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.